molecular formula C20H15Cl3N2S2 B14673316 Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (2,4-dichlorophenyl)methyl ester CAS No. 34763-31-0

Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (2,4-dichlorophenyl)methyl ester

Cat. No.: B14673316
CAS No.: 34763-31-0
M. Wt: 453.8 g/mol
InChI Key: ITGYXKVQDLLNFE-UHFFFAOYSA-N
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Description

Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (2,4-dichlorophenyl)methyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes a pyridinyl group, chlorophenyl groups, and a dichlorophenyl group. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (2,4-dichlorophenyl)methyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyridinyl group, followed by the introduction of the chlorophenyl and dichlorophenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Safety measures are also crucial to handle the potentially hazardous reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (2,4-dichlorophenyl)methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. Its unique reactivity makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (2,4-dichlorophenyl)methyl ester is investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies focus on understanding its interactions with biological molecules and its effects on cellular processes.

Medicine

The compound’s potential therapeutic applications are explored in medicinal chemistry. Researchers aim to develop new drugs based on its structure, targeting specific diseases and conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (2,4-dichlorophenyl)methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl ester
  • Carbonimidodithioic acid, 3-pyridinyl-, (2,4-dichlorophenyl)methyl ester
  • Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (3,4-dichlorophenyl)methyl ester

Uniqueness

Compared to similar compounds, Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (2,4-dichlorophenyl)methyl ester stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its distinct molecular structure allows for a broader range of applications and more targeted interactions in both chemical and biological systems.

Properties

CAS No.

34763-31-0

Molecular Formula

C20H15Cl3N2S2

Molecular Weight

453.8 g/mol

IUPAC Name

[1-(2-chlorophenyl)-1-(2,4-dichlorophenyl)ethyl] N-pyridin-3-ylcarbamodithioate

InChI

InChI=1S/C20H15Cl3N2S2/c1-20(15-6-2-3-7-17(15)22,16-9-8-13(21)11-18(16)23)27-19(26)25-14-5-4-10-24-12-14/h2-12H,1H3,(H,25,26)

InChI Key

ITGYXKVQDLLNFE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)(C2=CC=CC=C2Cl)SC(=S)NC3=CN=CC=C3

Origin of Product

United States

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